molecular formula C13H17NO2 B2733390 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol CAS No. 1880080-18-1

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol

Cat. No.: B2733390
CAS No.: 1880080-18-1
M. Wt: 219.284
InChI Key: GJNSIIBJONMKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products that exhibit diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds with potent biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same cyclization reaction, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol is unique due to the presence of the oxolan ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, differentiating it from other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13-9-16-8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSIIBJONMKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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